4-Methylpyrimidine-5-carbonitrile
Overview
Description
4-Methylpyrimidine-5-carbonitrile is a heterocyclic organic compound with a pyrimidine ring substituted with a methyl group at the 4-position and a cyano group at the 5-position
Mechanism of Action
Target of Action
The primary target of 4-Methylpyrimidine-5-carbonitrile is the epidermal growth factor receptor (EGFR). EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation .
Mode of Action
This compound acts as an ATP-mimicking tyrosine kinase inhibitor. It competes with ATP for binding to the tyrosine kinase domain of EGFR, thereby inhibiting the phosphorylation and activation of EGFR . This results in the suppression of downstream signaling pathways that are involved in cell proliferation and survival.
Biochemical Pathways
Upon inhibition of EGFR by this compound, several downstream biochemical pathways are affected. These include the PI3K/Akt pathway and the Ras/Raf/MAPK pathway, which are involved in cell survival, growth, and proliferation . The inhibition of these pathways leads to the suppression of tumor cell growth and proliferation.
Pharmacokinetics
In silico admet studies have been performed to explore its drug-likeness properties . These studies can provide insights into the compound’s bioavailability and potential for drug interactions.
Result of Action
The inhibition of EGFR by this compound leads to significant molecular and cellular effects. It can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in various cancer cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and breast cancer (MCF-7) cells . Additionally, it has been found to upregulate the level of caspase-3, a key enzyme involved in apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(amino(substituted thio)methylene)pentane-2,4-dione with isocyanates in the absence of bases to yield pyrimidine derivatives . Another approach includes the chloroformylation of pyrimidine oxo derivatives using the Vilsmeier–Haack reagent, followed by substitution of the chlorine atom in position 4 of the pyrimidine ring with a methyl group .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Methylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can convert the cyano group to an amine or aldehyde group.
Substitution: The methyl and cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as Raney nickel in an acidic medium can be used to reduce the cyano group.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include pyrimidine oxides, amines, aldehydes, and various substituted pyrimidine derivatives.
Scientific Research Applications
4-Methylpyrimidine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential anticancer and antimicrobial agents
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Research: It serves as a building block for the synthesis of biologically active molecules that can be used in various biochemical assays.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-methylpyrimidine-5-carbonitrile: Similar in structure but with an amino group at the 4-position instead of a methyl group.
4-Hydroxy-2-methyl-6-(phenyl)pyrimidine-5-carbonitrile: Contains a hydroxy group and a phenyl group, showing different chemical properties and biological activities.
Uniqueness
4-Methylpyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-methylpyrimidine-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-5-6(2-7)3-8-4-9-5/h3-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXDANNCYCRMDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595853 | |
Record name | 4-Methylpyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150633-16-1 | |
Record name | 4-Methylpyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper regarding 4-Methylpyrimidine-5-carbonitrile?
A1: The research paper primarily investigates the use of this compound as a starting material in chemical synthesis. Specifically, it explores the cyclization reactions of this compound with various one-carbon donors. [] This type of reaction is valuable for creating more complex heterocyclic compounds, which are frequently encountered in pharmaceuticals and other bioactive molecules.
Q2: Does the paper provide details about the specific applications or biological activity of the synthesized compounds?
A2: While the paper highlights the synthetic methodology using this compound as a building block, it primarily focuses on the chemical transformations and reaction conditions. [] It does not delve into the biological activity or potential applications of the synthesized compounds. Further research would be needed to explore those aspects.
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